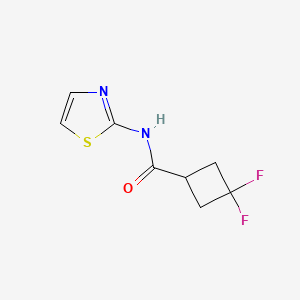

3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide

Description

Properties

IUPAC Name |

3,3-difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2OS/c9-8(10)3-5(4-8)6(13)12-7-11-1-2-14-7/h1-2,5H,3-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFWRTKOJDKDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.

Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using deoxyfluorination reagents such as .

Attachment of the Thiazole Ring: The thiazole ring can be introduced through a nucleophilic substitution reaction involving a thiazole precursor and the difluorocyclobutane intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Biological Research: It serves as a tool for studying the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison Highlights:

Core Ring Systems: The target compound’s cyclobutane ring introduces steric strain and conformational rigidity, distinct from the planar benzamide core in flutolanil or the smaller cyclopropane in cyprofuram. Cyclobutane’s strain may enhance reactivity or binding specificity compared to more stable ring systems .

Fluorination Patterns: The 3,3-difluoro motif on cyclobutane differs from the trifluoromethyl groups in flutolanil and flubenzimine.

The thiazole moiety may target enzymes or receptors involved in pest physiology .

Implications from Chemical Lumping Strategies

discusses lumping strategies , where compounds with similar structures are grouped into surrogates for modeling. The target compound’s cyclobutane and thiazole features could place it in a distinct lumping category compared to benzamides or cyclopropane derivatives. For example:

- Reactivity Differences : Cyclobutane’s strain may lead to unique degradation pathways or reaction kinetics compared to benzene or cyclopropane cores, necessitating separate modeling treatment .

Research Findings and Data Gaps

- Synthetic Accessibility : The cyclobutane core and difluoro substitution likely require specialized synthetic routes, such as [2+2] cycloadditions or fluorination protocols, contrasting with simpler benzene-based analogues .

- Structure-Activity Relationship (SAR) : Thiazole-containing carboxamides (e.g., flubenzimine) often exhibit bioactivity via interactions with sulfur-binding pockets in enzymes. The target compound’s SAR may depend on optimizing fluorine placement and cyclobutane conformation .

Biological Activity

3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a difluoromethyl group and a thiazole moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which is crucial for drug development.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

These results indicate that while the compound exhibits some level of cytotoxicity, it is significantly weaker compared to established chemotherapeutics like doxorubicin.

The mechanism through which this compound exerts its effects appears to involve interactions with tubulin, similar to other compounds in its class. Modeling studies suggest that the compound's binding affinity to tubulin may be influenced by its conformational flexibility and the specific interactions with binding sites on the protein .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the cyclobutane and thiazole moieties can significantly alter potency. For example, analogs with different substitutions on the thiazole ring have shown varied anticancer activities, suggesting that careful structural modifications could enhance efficacy .

Case Studies

- In Vitro Studies : A study analyzed various analogs of cyclobutane derivatives for their cytotoxic properties using resazurin-based assays. The results highlighted that while some derivatives exhibited promising activity against HepG2 cells, others were ineffective, indicating that specific structural features are critical for biological activity .

- Fluorinated Compounds : The incorporation of fluorine into drug candidates has been shown to improve their pharmacokinetic properties. In a review discussing FDA-approved drugs containing trifluoromethyl groups, it was noted that such modifications can lead to enhanced potency and selectivity against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.